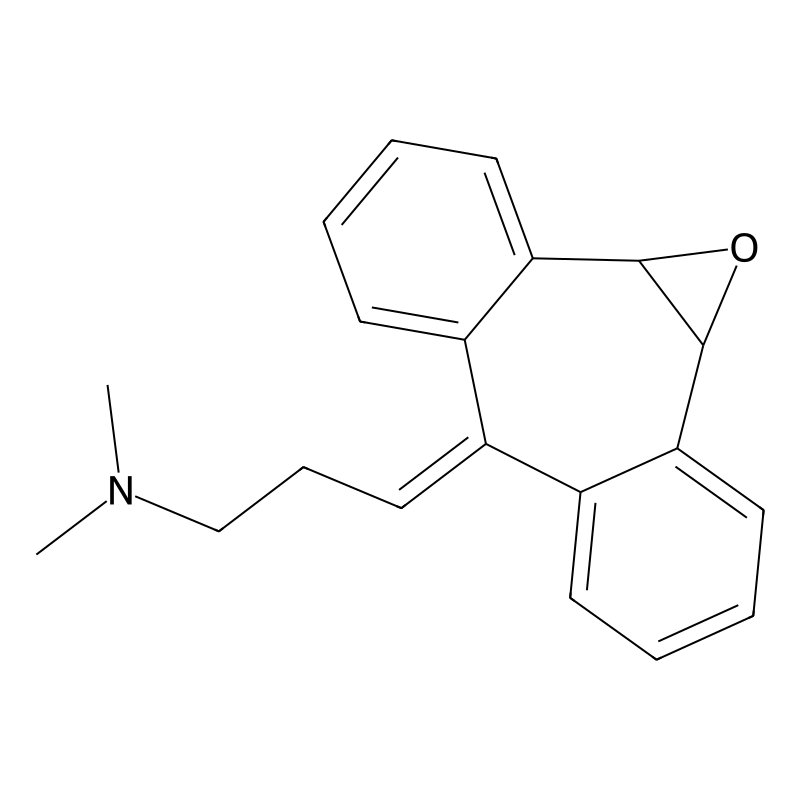2-(Trimethylsilyl)ethoxymethyl chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2-(Trimethylsilyl)ethoxymethyl chloride, often abbreviated as SEM-Cl, is an organochlorine compound commonly used in organic synthesis as a protecting group for hydroxyl (-OH) functionalities. Developed by Bruce H. Lipshutz in the 1970s, SEM-Cl offers several advantages for protecting hydroxyl groups in various research applications [].
Protecting Group Chemistry
In organic synthesis, protecting groups are temporary modifications introduced to specific functional groups within a molecule. These groups serve to prevent unwanted side reactions while allowing the manipulation of other functional groups. SEM-Cl acts as a protecting group for hydroxyl groups by reacting with them to form a SEM ether. This ether linkage is stable under a wide range of reaction conditions, allowing chemists to perform various transformations on the molecule without affecting the protected hydroxyl group.
Advantages of SEM-Cl as a Protecting Group
SEM-Cl offers several advantages over other hydroxyl protecting groups:
- Stability: SEM ethers are stable under a wide range of reaction conditions, including basic, acidic, and neutral environments [].
- Selectivity: SEM-Cl selectively reacts with primary and secondary alcohols, leaving other functional groups intact.
- Ease of introduction and removal: The introduction and removal of the SEM protecting group can be achieved under mild reaction conditions, making it a versatile tool for organic synthesis [].
Applications in Scientific Research
SEM-Cl finds applications in various areas of scientific research, including:
- Natural product synthesis: SEM-Cl is frequently used in the synthesis of complex natural products, such as carbohydrates, alkaloids, and terpenoids [, ].
- Medicinal chemistry: SEM-Cl is employed in the synthesis of potential drug candidates by protecting hydroxyl groups during various transformations [].
- Material science: SEM-Cl can be used to protect hydroxyl groups on surfaces, enabling the controlled modification of their properties for specific applications [].
2-(Trimethylsilyl)ethoxymethyl chloride is a chemical compound with the molecular formula CHClOSi and a molecular weight of 166.72 g/mol. It is classified as a colorless liquid with a density of 0.94 g/mL and has a boiling point ranging from 57.0°C to 59.0°C under reduced pressure (8.0 mmHg). This compound is known for its ability to act as a protecting group in organic synthesis, particularly in the modification of alcohols and other functional groups .
SEMCl's protecting group ability relies on the selective reactivity of the chlorine atom. The chlorine readily undergoes nucleophilic substitution by hydroxyl groups, forming a stable C-O bond and attaching the SEM group to the molecule. The bulky trimethylsilyl group and the ether linkage create a steric environment that shields the hydroxyl group from further reactions while the rest of the molecule can be manipulated []. Deprotection occurs when a fluoride ion attacks the silicon atom, breaking the Si-O bond and regenerating the original hydroxyl group [].
The synthesis of 2-(Trimethylsilyl)ethoxymethyl chloride can be achieved through several methods:
- Reaction of Trimethylsilyl Chloride with Ethylene Glycol: This method involves reacting trimethylsilyl chloride with ethylene glycol in the presence of a base, leading to the formation of the desired compound.
- Chloromethylation of Trimethylsilyl Ethers: Another approach includes chloromethylating trimethylsilyl ethers using chloromethyl methyl ether under acidic conditions.
- Direct Chlorination: Direct chlorination of corresponding ethoxymethyl compounds using thionyl chloride or phosphorus pentachloride can also yield 2-(Trimethylsilyl)ethoxymethyl chloride .
2-(Trimethylsilyl)ethoxymethyl chloride is utilized in various applications:
- Protecting Group in Organic Synthesis: It is widely used as a protecting group for alcohols during synthetic procedures, allowing selective reactions without interference from hydroxyl groups.
- Precursor in Pharmaceutical Chemistry: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
- Chemical Research: It is employed in laboratories for research purposes, particularly in studies involving silicon-containing compounds .
Several compounds share structural similarities with 2-(Trimethylsilyl)ethoxymethyl chloride, which can provide insights into its unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Trimethylchlorosilane | CHClSi | Used primarily for silanization reactions |
| Ethyltrimethoxysilane | CHOSi | Acts as a coupling agent in surface modifications |
| 2-(Methoxyethoxy)trimethylsilane | CHOSi | Contains methoxy groups that enhance solubility |
The uniqueness of 2-(Trimethylsilyl)ethoxymethyl chloride lies in its specific combination of trimethylsilyl and ethoxymethyl functionalities, which allows it to serve effectively as a protecting group while also being reactive enough for subsequent transformations .
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (97.83%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (10.87%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Corrosive








